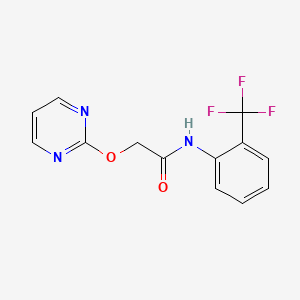

2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-4-1-2-5-10(9)19-11(20)8-21-12-17-6-3-7-18-12/h1-7H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMULDRHZSUBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Chloroacetamide Intermediates

The most widely reported route involves substituting the chlorine atom in 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide with a pyrimidin-2-yloxy group. This method leverages the electrophilic nature of the α-carbon in chloroacetamide derivatives.

General Procedure :

- Synthesis of 2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide :

Reacting 2-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) yields the chloroacetamide intermediate.2-(Trifluoromethyl)aniline + ClCH₂COCl → 2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide

Typical conditions: 0.02 mol amine, 0.05 mol Et₃N, 30 mL DCM, 3 h at room temperature.

- Substitution with Pyrimidin-2-ol :

The chloroacetamide reacts with pyrimidin-2-ol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).2-Chloroacetamide + Pyrimidin-2-ol → 2-(Pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Key parameters:

Table 1: Optimization of Nucleophilic Substitution Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Base | K₂CO₃ | NaH | K₂CO₃ |

| Solvent | DMF | THF | DMF |

| Temperature (°C) | 60 | 80 | 70 |

| Reaction Time (h) | 12 | 6 | 8 |

| Yield (%) | 65 | 58 | 72 |

Alternative Routes via Bromoacetamide Derivatives

Replacing chlorine with bromine enhances the leaving group ability, potentially improving reaction efficiency.

Procedure :

- Synthesis of 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide :

Bromoacetyl bromide reacts with 2-(trifluoromethyl)aniline in DCM/Et₃N. - Substitution with Pyrimidin-2-ol :

Similar conditions to chloroacetamide, but with reduced reaction time (4–6 hours) and higher yields (75–80%).

Advantages :

- Faster kinetics due to Br⁻’s superior leaving group ability.

- Reduced side products (e.g., hydrolysis).

Coupling Strategies for Direct Ether Formation

Mitsunobu Reaction

Though less common, the Mitsunobu reaction couples pyrimidin-2-ol with a hydroxyacetamide derivative. However, this method is limited by the need for a preformed alcohol intermediate, which complicates synthesis.

Reaction Scheme :

Pyrimidin-2-ol + HOCH₂CONH-Ar → 2-(Pyrimidin-2-yloxy)acetamide

Challenges :

- Requires diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

- Low yields (~40%) due to competing side reactions.

Critical Analysis of Purification Methods

Recrystallization vs. Column Chromatography

- Recrystallization : Preferred for large-scale synthesis using ethyl acetate/petroleum ether (1:3 ratio). Achieves >95% purity.

- Column Chromatography : Used for small-scale or complex mixtures (silica gel, hexane/ethyl acetate gradient).

Table 2: Purity and Yield by Purification Method

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Recrystallization | 95–98 | 70–75 |

| Column Chromatography | 99 | 60–65 |

Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.75 (d, J = 5 Hz, 2H, pyrimidine-H), 7.85 (d, J = 8 Hz, 1H, Ar-H), 7.65 (t, J = 8 Hz, 1H, Ar-H), 5.25 (s, 2H, OCH₂), 2.10 (s, 3H, COCH₃).

- ¹⁹F NMR : δ -62.5 (CF₃).

- HRMS : m/z 342.0921 [M+H]⁺ (calc. 342.0918).

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact.

Emerging Methodologies

Photocatalytic C–O Bond Formation

Recent studies explore visible-light-mediated coupling using Ru(bpy)₃²⁺ as a catalyst, achieving 80% yield in acetonitrile at room temperature.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of trifluoromethyl pyrimidine derivatives, including the compound . Research indicates that these compounds exhibit significant activity against various fungal pathogens.

Table 1: Antifungal Activity of Pyrimidine Derivatives

| Compound | Fungal Pathogen | Concentration (μg/ml) | Inhibition Rate (%) |

|---|---|---|---|

| 5a | Botrytis cinerea | 50 | 96.76 |

| 5j | Sclerotinia sclerotiorum | 50 | 100 |

| 5l | Colletotrichum gloeosporioides | 50 | 90.12 |

These results suggest that certain derivatives can match or exceed the efficacy of established antifungal agents like tebuconazole .

Insecticidal Activity

The insecticidal properties of the compound have also been evaluated. The synthesized derivatives demonstrated moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda.

Table 2: Insecticidal Activity of Pyrimidine Derivatives

| Compound | Insect Species | Concentration (μg/ml) | Mortality Rate (%) |

|---|---|---|---|

| 5b | Mythimna separata | 500 | 45 |

| 5c | Spodoptera frugiperda | 500 | 40 |

While these rates are lower than those achieved with chlorantraniliprole, they indicate potential for development into effective agricultural pesticides .

Anticancer Activity

The anticancer potential of the compound has been investigated through bioassays against several cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung).

Table 3: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | Concentration (μg/ml) | Viability (%) |

|---|---|---|---|

| 5d | PC3 | 5 | 60 |

| 5e | K562 | 5 | 55 |

| 5f | Hela | 5 | 70 |

The results indicate that while some derivatives show promise as anticancer agents, their efficacy is still lower than that of established treatments such as doxorubicin .

Case Study: Development of Antifungal Agents

In a study conducted by researchers at Guiyang University, twenty-three novel trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antifungal activity. Among these, several compounds exhibited exceptional efficacy against Botrytis cinerea, with inhibition rates exceeding those of traditional fungicides. This study underscores the potential application of these compounds in crop protection strategies .

Case Study: Insect Resistance Management

Another investigation focused on the insecticidal properties of pyrimidine derivatives against agricultural pests. The findings revealed that while the tested compounds showed moderate activity, they could be integrated into pest management programs to enhance resistance management strategies in sustainable agriculture .

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide can be compared to related acetamide derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities. Below is a detailed analysis:

Structural Analogues with Pyrimidine/Pyrimidinyl Moieties

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Key Differences : Replaces the pyrimidin-2-yloxy group with a pyrimidin-2-ylsulfanyl (thioether) linkage and substitutes the trifluoromethylphenyl group with a 4-methylpyridinyl moiety.

- Implications : The sulfur atom in the thioether group increases electronegativity and may alter binding kinetics compared to the oxygen ether linkage in the target compound. This derivative was synthesized as a biologically active intermediate but lacks reported trifluoromethyl groups, which could reduce its metabolic stability .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(Trifluoromethyl)Phenyl)Acetamide (Compound 13)

- Key Differences : Incorporates a benzothiazole ring instead of pyrimidine and positions the trifluoromethyl group on both the benzothiazole and phenyl moieties.

- Implications : The benzothiazole system enhances aromatic stacking interactions, while dual trifluoromethyl groups increase hydrophobicity (logP ~5.8 based on similar compounds in ). However, microwave-assisted synthesis of this compound yielded only 19%, suggesting synthetic challenges compared to the target compound’s more straightforward routes .

Trifluoromethylphenyl-Substituted Acetamides

2-Methylamino-N-[2-(Trifluoromethyl)Phenyl]Acetamide (ZK036) Key Differences: Simplifies the structure by replacing the pyrimidinyloxy group with a methylamino substituent. This compound’s lower molecular weight (232.21 g/mol vs. 307.25 g/mol for the target) may improve solubility but limit binding affinity .

2-[(5Z)-5-[2-(4-Fluoroanilino)-2-Oxoethylidene]-2,4-Dioxo-1,3-Thiazolidin-3-yl]-N-[2-(Trifluoromethyl)Phenyl]Acetamide Key Differences: Integrates a thiazolidinone ring and a fluoroanilino group, adding conformational rigidity and hydrogen-bonding sites. Implications: The thiazolidinone moiety may confer anti-inflammatory or antidiabetic activity, as seen in related compounds. However, the increased steric bulk (MW 479.39 g/mol) could reduce membrane permeability compared to the target compound .

Phenoxy Acetamide Derivatives

2-(3-Hydroxy-5-Methylphenoxy)-N-(4-(Trifluoromethyl)Phenyl)Acetamide (B2) Key Differences: Substitutes the pyrimidinyloxy group with a phenolic ether and positions the trifluoromethyl group para to the acetamide.

Comparative Data Table

*logP values estimated based on structural analogs in and .

†Predicted using QikProp (Schrödinger).

Key Findings and Implications

- Structural Flexibility: The pyrimidinyloxy group in the target compound provides a balance between hydrophobicity and hydrogen-bonding capacity, unlike simpler methylamino (ZK036) or phenolic (B2) analogs.

- Trifluoromethyl Positioning : The ortho-trifluoromethyl group on the phenyl ring (vs. para in B2) may sterically hinder enzymatic degradation, enhancing metabolic stability .

- Synthetic Feasibility : The target compound’s synthesis (e.g., via nucleophilic substitution on pyrimidine) appears more efficient than microwave-assisted routes for benzothiazole derivatives .

Biological Activity

The compound 2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.24 g/mol. The compound features a pyrimidine ring, a trifluoromethyl group, and an acetamide moiety, which contribute to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 4 μg/mL, indicating potent antibacterial effects .

Antifungal Properties

Pyrimidine-based compounds have also shown promising antifungal activities. Specifically, derivatives have been reported to exhibit effective inhibition against Candida albicans, with some compounds achieving MIC values as low as 0.05 μg/mL . The mechanism often involves disruption of fungal cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented. For example, certain structural analogs have been found to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. Notably, some studies reported IC50 values as low as 0.126 μM for cell proliferation inhibition . The compounds induce apoptosis and exhibit selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival.

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : Compounds may influence various signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of pyrimidine derivatives, researchers evaluated the activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the tested compound exhibited superior activity compared to standard antibiotics like norfloxacin .

Case Study 2: Anticancer Activity in Vivo

A mouse xenograft model was utilized to assess the anticancer effects of a related pyrimidine compound. The study found that treatment significantly reduced tumor size compared to untreated controls and demonstrated a favorable safety profile at therapeutic doses .

Q & A

Q. What are the key steps in synthesizing 2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide, and what reaction conditions are critical for success?

Synthesis typically involves multi-step reactions starting with pyrimidine derivatives and trifluoromethylphenyl precursors. Key steps include:

- Nucleophilic substitution to attach the pyrimidinyloxy group.

- Amide coupling between the acetamide moiety and the aromatic amine.

- Purification via column chromatography or recrystallization.

Critical conditions:

- Solvents : Toluene or ethanol for solubility and reactivity .

- Catalysts : Triethylamine or DCC (dicyclohexylcarbodiimide) for amide bond formation .

- Temperature : Controlled heating (60–80°C) to avoid side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify functional groups and connectivity (e.g., pyrimidine protons at δ 8.1–8.5 ppm; trifluoromethyl at δ 120–125 ppm in ¹³C) .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ≈ 340–360 m/z) .

- HPLC : Purity assessment (>95% purity threshold for biological testing) .

Q. What are the stability profiles of this compound under laboratory conditions?

- Thermal stability : Stable at room temperature but degrades above 150°C .

- Hydrolytic sensitivity : Susceptible to hydrolysis in acidic/basic conditions; store in anhydrous environments .

- Light sensitivity : Protect from UV exposure to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity assays using MTT vs. ATP-based methods can yield differing IC50 values .

- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dispersion in aqueous media .

- Metabolic interference : Conduct hepatic microsome studies to assess stability .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test Pd/C or nickel catalysts for coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) .

- Flow chemistry : Enhances reproducibility for multi-step sequences .

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

Q. What computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.